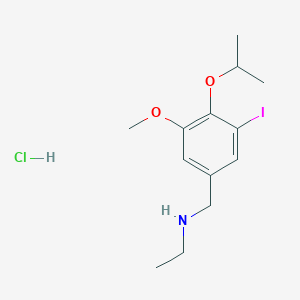![molecular formula C10H12ClNO4 B4234833 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B4234833.png)
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide
Übersicht
Beschreibung
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide, also known as CHMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as arylphenoxyacetamides, which have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide is thought to contribute to its anti-inflammatory activity. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This activity is thought to contribute to its potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and leukotrienes, which are involved in the development of inflammation. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity is thought to contribute to its potential as a treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide is its relatively straightforward synthesis, which makes it readily available for laboratory experiments. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has also been shown to exhibit a wide range of biological activities, which makes it a promising candidate for further study. However, one of the limitations of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide. One direction is to further investigate its potential as a treatment for Alzheimer's disease. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease, and further study is needed to determine its potential as a therapeutic agent. Another direction is to investigate the potential of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide as an anti-inflammatory agent. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has been shown to inhibit the production of inflammatory mediators, and further study is needed to determine its potential as a treatment for inflammatory diseases. Additionally, further study is needed to determine the safety and efficacy of 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide in human subjects.
Wissenschaftliche Forschungsanwendungen
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. 2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide has also been shown to have potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-3,13H,4-5H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLKXUOXDVUYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4234767.png)
![5-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4234772.png)
![4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4234779.png)
![5-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234780.png)

![2-(4-chlorophenyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234799.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)



![3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4234832.png)

![1-amino-5-(4-morpholinyl)-N-2-pyridinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4234846.png)
